molecular formula C13H17N3O2 B11746560 2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11746560
M. Wt: 247.29 g/mol
InChI Key: BMYAIFGLHXWHML-UHFFFAOYSA-N
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Description

2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with a 3-methoxyphenylmethylamino group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the 3-methoxyphenylmethylamino group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s bioactivity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-[4-[(3-methoxyphenyl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H17N3O2/c1-18-13-4-2-3-11(7-13)8-14-12-9-15-16(10-12)5-6-17/h2-4,7,9-10,14,17H,5-6,8H2,1H3

InChI Key

BMYAIFGLHXWHML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CN(N=C2)CCO

Origin of Product

United States

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